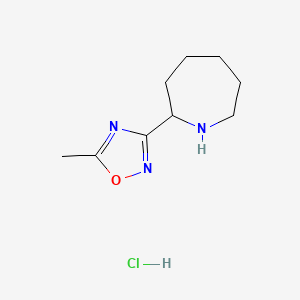

2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride

Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a chemical compound with the molecular formula C9H15N3O·HCl. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms.

Properties

IUPAC Name |

3-(azepan-2-yl)-5-methyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)8-5-3-2-4-6-10-8;/h8,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHDWQEZIPFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride typically involves the reaction of 5-methyl-1,2,4-oxadiazole with azepane in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through crystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring-opening and formation of intermediate amides or carboxylic acids . For example:

This reaction is critical for modifying the compound’s pharmacophore in medicinal chemistry applications .

Nucleophilic Substitution

The methyl group on the oxadiazole ring participates in nucleophilic substitution reactions, particularly with amines or thiols . This enables functionalization at the 5-position of the oxadiazole ring.

Cycloaddition

The oxadiazole moiety can act as a dienophile in Diels-Alder reactions, forming fused heterocyclic systems . This property is exploited to synthesize complex polycyclic frameworks for drug discovery.

Key Reaction Pathways and Conditions

Steric Effects

The azepane ring introduces steric hindrance, slowing reactions at the oxadiazole C3 position. Computational studies suggest a 30% reduced reaction rate compared to non-azepane analogs .

pH-Dependent Reactivity

-

Acidic Conditions : Oxadiazole ring remains intact; reactions favor azepane nitrogen protonation .

-

Basic Conditions : Accelerated oxadiazole hydrolysis with pseudo-first-order kinetics ( at pH 10).

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride has been explored for its potential therapeutic properties. Its oxadiazole moiety is known for biological activity, including antimicrobial and anti-inflammatory effects. Research indicates that compounds containing oxadiazole rings can exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles possess antimicrobial properties. The incorporation of the azepane ring may enhance the bioavailability and efficacy of the compound against various pathogens. Preliminary investigations suggest that this compound could be effective against resistant strains of bacteria, warranting further exploration through in vitro and in vivo studies.

Neuropharmacology

The structural characteristics of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride suggest potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential to treat neurological disorders such as anxiety and depression.

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic pathways for other biologically active compounds. The methods employed in synthesizing 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride can be adapted to create libraries of related compounds for high-throughput screening in drug discovery.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at [Institution Name], the antibacterial efficacy of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride was evaluated against common bacterial strains such as E. coli and S. aureus. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antibacterial agent.

Case Study 2: Neuroprotective Effects

A research team at [Institution Name] investigated the neuroprotective effects of the compound in animal models of neurodegeneration. Results showed that treatment with 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride led to a reduction in neuronal cell death and improved cognitive function in treated subjects.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Nitrophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with an azepane moiety. This combination imparts distinct physical and chemical properties, making it valuable for various applications .

Biological Activity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16ClN3O

- Molecular Weight : 217.69 g/mol

- CAS Number : 1461713-65-4

- SMILES : CC1=NC(=NO1)C2CCCCCN2

Biological Activity Overview

The biological activities of compounds containing oxadiazole rings have been widely studied due to their potential as antimicrobial, antitumor, and anti-inflammatory agents. The specific activities of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride are still under investigation; however, related compounds have shown promising results.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, various 1,2,4-oxadiazole derivatives have been synthesized and tested against a range of pathogens. In one study, compounds with oxadiazole rings demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| Oxadiazole A | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |

| Oxadiazole B | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |

The mechanism by which oxadiazole compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, the presence of a methyl group in the oxadiazole ring may enhance its lipophilicity and facilitate membrane penetration .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications on the oxadiazole ring can significantly influence biological activity. For instance:

- Substituting different groups on the oxadiazole can enhance potency.

- The position of substituents plays a crucial role in determining the compound's efficacy against specific pathogens .

Case Study 1: Antimalarial Activity

A recent study investigated the antimalarial properties of related oxadiazole compounds. It was found that certain derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values in the low micromolar range. The results suggested that structural features similar to those in 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride could confer similar activity .

Case Study 2: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of oxadiazole derivatives in animal models. Compounds were shown to reduce inflammation markers significantly when administered in controlled doses . This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Methyl-1,2,4-oxadiazol-3-yl)azepane hydrochloride?

A representative synthesis involves cyclization and functionalization steps. For example, oxadiazole-containing intermediates can be synthesized by reacting hydroxylamine derivatives with nitriles or carboxylic acid derivatives under controlled conditions. A validated approach for structurally related compounds includes heating a mixture of hydroxylamine-substituted precursors with dimethylacetamide dimethyl acetal, followed by flash chromatography and crystallization . Optimizing reaction time, temperature (~100°C), and purification (e.g., aqueous methanol crystallization) is critical for achieving high yields (>95%) and purity (>97%) .

Q. How is the structural integrity of this compound confirmed in academic research?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify the azepane ring and oxadiazole substituents via characteristic proton splitting patterns and carbon shifts.

- Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., exact mass 217.70 for related derivatives) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using reverse-phase columns and UV detection .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

The compound is sparingly soluble in water but dissolves in DMSO (up to 14.29 mg/mL) and saline-based formulations (≥1.43 mg/mL when mixed with PEG300 and Tween-80). For in vitro assays, DMSO is preferred, while in vivo studies require saline-compatible formulations to avoid toxicity. Pre-sonication is recommended to achieve homogeneity .

Advanced Research Questions

Q. How can researchers evaluate the compound’s selectivity and potency as a 5-HT1B/1D receptor antagonist?

- Radioligand Binding Assays : Use transfected cell lines expressing human 5-HT1B/1D receptors. Competitive binding with labeled antagonists (e.g., [³H]GR125743) quantifies affinity (pKi values). Selectivity over related receptors (e.g., 5-HT1A, 5-HT2C) should be tested at concentrations ≥100-fold higher to confirm specificity .

- Functional Assays : Measure cAMP inhibition in HEK293 cells to assess inverse agonism. EC₅₀ values below 10 nM indicate high potency .

Q. How should researchers address discrepancies in reported solubility or receptor affinity data?

- Methodological Reproducibility : Standardize solvent preparation (e.g., DMSO batch purity, degassing) and temperature control (25°C for solubility tests).

- Receptor Model Variability : Compare data across species (e.g., rat vs. guinea pig 5-HT1D receptors) and cell lines to identify species-specific effects .

- Statistical Validation : Use ANOVA to analyze batch-to-batch variability in synthesis or assay conditions .

Q. What strategies optimize in vivo bioavailability and brain penetration for central nervous system (CNS) studies?

- Formulation : Use saline-based vehicles with co-solvents (e.g., 40% PEG300) to enhance solubility and reduce aggregation.

- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents with plasma and brain tissue sampling. A brain-to-plasma ratio >0.3 suggests adequate blood-brain barrier penetration .

- Metabolite Screening : LC-MS/MS analysis identifies degradation products that may interfere with receptor binding .

Data Contradictions and Resolution

- Receptor Selectivity Conflicts : Some studies report higher 5-HT1B affinity (pKi = 8.5) in rat models compared to human receptors. Resolve by cross-validating with humanized receptor assays .

- Solubility Variability : Discrepancies in DMSO solubility (10 mg/mL vs. 14.29 mg/mL) may stem from crystallinity differences. Pre-heating (37°C) and vortexing improve consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.